![molecular formula C12H15BN2O4 B2719707 {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid CAS No. 1373273-46-1](/img/structure/B2719707.png)
{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid is a boronic acid derivative that has gained significant attention in organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolo[3,2-b]pyridine ring system, further modified with a tert-butoxycarbonyl (Boc) protecting group. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid typically involves several steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Boronic Acid Group: This step often involves the use of boron reagents like bis(pinacolato)diboron or boronic acid derivatives under palladium-catalyzed conditions.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolo[3,2-b]pyridine ring, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The pyrrolo[3,2-b]pyridine ring can participate in various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyrrolo[3,2-b]pyridines: From various substitution reactions.
科学研究应用
Chemistry
In organic synthesis, {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid is a versatile building block for constructing complex molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
This compound is used in the development of kinase inhibitors and other bioactive molecules. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is employed in the manufacture of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for large-scale production processes.
作用机制
The mechanism by which {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition and molecular recognition processes. The pyrrolo[3,2-b]pyridine core can engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity to biological targets.
相似化合物的比较
Similar Compounds
- {1-[(tert-Butoxy)carbonyl]pyrrolo[2,3-b]pyridin-3-yl}boronic acid
- {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-3-yl}boronic acid
- {1-[(tert-Butoxy)carbonyl]pyrrolo[2,3-b]pyridin-2-yl}boronic acid
Uniqueness
Compared to its analogs, {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid offers unique reactivity due to the position of the boronic acid group and the Boc-protected nitrogen. This configuration can influence its electronic properties and steric interactions, making it a distinct and valuable compound for specific synthetic applications and biological studies.
属性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPXTBFIVPSJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2719625.png)
![2-chloro-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide](/img/structure/B2719627.png)
![N-(4-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2719631.png)
![2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2719632.png)
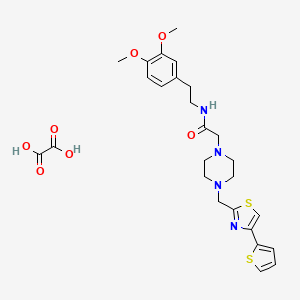
![3-[(4-Iodophenyl)sulfamoyl]benzoic acid](/img/structure/B2719635.png)
![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)
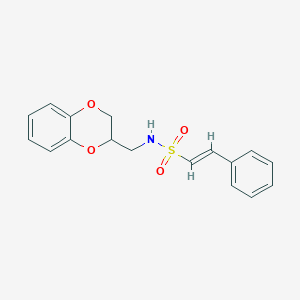
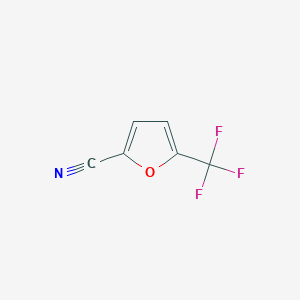
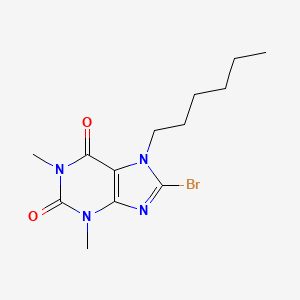
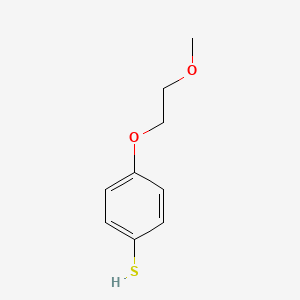
![({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine](/img/structure/B2719642.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)
